

## In Vitro Characterization of Evenamide's Sodium Channel Blockade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Evenamide |           |  |  |
| Cat. No.:            | B1671789  | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Evenamide** (formerly NW-3509) is a novel, orally available small molecule under investigation as an add-on therapy for treatment-resistant schizophrenia. Developed by Newron Pharmaceuticals, its mechanism of action is distinct from currently available antipsychotics. Instead of targeting dopaminergic or serotonergic receptors, **evenamide** acts as a voltage-gated sodium channel (VGSC) blocker. This action is believed to normalize excessive glutamate release in key brain regions, a pathophysiological hallmark implicated in schizophrenia.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of **evenamide**'s sodium channel blockade, summarizing available quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.

## \*\*Mechanism of Action

**Evenamide** selectively blocks voltage-gated sodium channels, demonstrating a state-dependent affinity for the channel.[5] It preferentially binds to and stabilizes the inactivated state of the channel, a mechanism that is common for many VGSC-targeting therapeutics. This state-dependent blockade allows **evenamide** to selectively inhibit neurons that are pathologically hyperactive, as is hypothesized to occur in certain circuits in schizophrenia, while having a lesser effect on neurons firing at a normal physiological rate. This targeted action on aberrant neuronal firing is thought to underlie its therapeutic effect of modulating excessive



glutamate release without altering basal glutamate levels.[6][7] Preclinical data indicates that **evenamide** reduces high-frequency neuronal firing while preserving low-frequency firing, supporting its proposed mechanism of selectively targeting pathological neuronal hyperactivity.

## \*\*Quantitative Analysis of Sodium Channel Blockade

The following table summarizes the available quantitative data on the in vitro potency of **evenamide** against voltage-gated sodium channels.

| Parameter                  | Value  | Channel<br>Subtype(s)                             | Comments                                                                           |
|----------------------------|--------|---------------------------------------------------|------------------------------------------------------------------------------------|
| Ki                         | 0.4 μΜ | Voltage-Gated<br>Sodium Channels<br>(unspecified) | Indicates high-affinity binding.[5]                                                |
| Effective<br>Concentration | 1 μΜ   | Not specified                                     | Concentration at which a reduction in high-frequency firing was observed in vitro. |

Note: Detailed IC50 values for specific Nav channel subtypes (e.g., Nav1.1-1.8) are not publicly available at this time.

## \*\*Experimental Protocols

While specific, detailed protocols for the in vitro characterization of **evenamide** have not been fully disclosed in public literature, the following represents a standard methodology for assessing the sodium channel blocking properties of a compound like **evenamide** using patch-clamp electrophysiology.

## Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory activity of **evenamide** on voltage-gated sodium channels expressed in a heterologous expression system or primary neuronal cultures.

### Foundational & Exploratory





Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing specific human Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6, Nav1.7, Nav1.8) are commonly used. Primary cultures of dorsal root ganglion (DRG) neurons or cortical neurons can also be utilized to study the effect on native channels.

#### General Procedure:

- Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated for electrophysiological recording.
- Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 M $\Omega$  are filled with an intracellular solution and used to form a gigaseal with the cell membrane.

#### Solutions:

- Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10
   Glucose (pH adjusted to 7.4 with NaOH).
- Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium and fluoride ions are used to block potassium and calcium channels, respectively, to isolate sodium currents.

#### Voltage Protocols:

- Tonic Block: To determine the resting state affinity, cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed state. A short depolarizing pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current. This is repeated at a low frequency (e.g., 0.1 Hz) in the presence of increasing concentrations of evenamide.
- Voltage-Dependence of Inactivation (Steady-State Inactivation): To assess the affinity for
  the inactivated state, a series of 500 ms prepulses to various potentials (e.g., from -140
  mV to -10 mV in 10 mV increments) are applied, followed by a test pulse to 0 mV to
  measure the fraction of available channels. The resulting data is fitted with a Boltzmann
  function to determine the half-inactivation potential (V1/2). A hyperpolarizing shift in the
  V1/2 in the presence of evenamide indicates preferential binding to the inactivated state.



Use-Dependent (Phasic) Block: To evaluate the block of channels during repetitive firing, a
train of depolarizing pulses (e.g., to 0 mV for 20 ms) is delivered at different frequencies
(e.g., 1 Hz, 5 Hz, 10 Hz). The peak sodium current of each pulse is measured, and the
rate and extent of current reduction are quantified to determine the use-dependent block.

# Visualizations Proposed Mechanism of Action of Evenamide









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Newron Pharmaceuticals to present three posters on evenamide in treatment-resistant schizophrenia at ECNP Congress 2025 Medical Update Online [medicalupdateonline.com]
- 2. Newron to present new analyses from and updates on its clinical program evaluating evenamide as an add-on treatment for schizophrenia at the 38th European College of Neuropsychopharmacology (ECNP) Congress 2025 | Newron Pharmaceuticals [newron.com]
- 3. researchgate.net [researchgate.net]
- 4. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 6. Newron to present data and updates on its clinical program evaluating evenamide as an add-on treatment for schizophrenia at the 2025 World Congress of Biological Psychiatry (WCBP) | Newron Pharmaceuticals [newron.com]
- 7. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- To cite this document: BenchChem. [In Vitro Characterization of Evenamide's Sodium Channel Blockade: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#in-vitro-characterization-of-evenamide-s-sodium-channel-blockade]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com